REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11]([CH:14]=1)[C:12]#[N:13].C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:3][CH2:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11]([CH:14]=1)[C:12]#[N:13] |f:2.3|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
OCC=1C=NC=C(C#N)C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extract this mixture with Et2O (2×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic layers (anhydr MgSO4)
|
Type
|
CUSTOM
|
Details
|
rotary evaporate (40° C.)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C=NC=C(C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 mg | |
YIELD: PERCENTYIELD | 9.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |